molecular formula C5H3ClN4O B12957994 6-Chloro-1H-purin-2(3H)-one

6-Chloro-1H-purin-2(3H)-one

Cat. No.: B12957994
M. Wt: 170.56 g/mol
InChI Key: HGGABEBVHWDOIE-UHFFFAOYSA-N
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Description

Contextual Significance of Purine (B94841) Derivatives in Chemical Biology Research

Purine derivatives are integral to numerous biological processes, forming the structural basis of DNA and RNA, and participating in cellular signaling and energy metabolism. avcr.czwikipedia.org Their ubiquity in nature has made them a "privileged scaffold" in drug discovery and chemical biology. nih.govnih.govresearchgate.net Researchers extensively modify the purine core to create analogues with diverse biological activities. These synthetic derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govnih.govrsc.org

The strategic placement of different functional groups on the purine ring allows for the fine-tuning of a molecule's interaction with biological targets, such as enzymes and receptors. ontosight.ai This ability to systematically alter structure to modulate function is a central theme in medicinal chemistry. The exploration of purine derivatives, therefore, provides valuable tools for probing biological pathways and developing new therapeutic strategies. avcr.czontosight.ai

Research Trajectory and Historical Context of Halogenated and Oxo-Purine Scaffolds

The history of purine analogue research is rich, with early work by Nobel laureates George Hitchings and Gertrude Elion on compounds like 6-mercaptopurine (B1684380) laying the groundwork for using these molecules to interfere with nucleic acid synthesis, particularly in cancer cells. researchgate.net This foundational research spurred further investigation into how modifications of the purine structure could lead to new therapeutic agents.

The introduction of halogen atoms to the purine ring has been a particularly fruitful strategy. acs.org Halogenation, such as the inclusion of chlorine, can significantly alter the electronic properties of the purine core, influencing its reactivity and binding affinity for biological targets. evitachem.combyu.edu For instance, 6-chloropurine (B14466) has been a key intermediate in the synthesis of various purine derivatives, including those with demonstrated antitumor activities. acs.orgchemsrc.com Dihalogenated purines, like 6-chloro-2-iodopurine, have also been developed as versatile templates for creating libraries of functionalized purine compounds. researchgate.net

Concurrently, the study of oxo-purines, which contain one or more carbonyl groups on the purine ring, has been a significant area of research. ucl.ac.ukrsc.org These compounds are structurally related to naturally occurring purines like hypoxanthine (B114508) and xanthine (B1682287). wikipedia.org The combination of a halogen and an oxo group on the purine scaffold, as seen in 6-Chloro-1H-purin-2(3H)-one, creates a molecule with distinct chemical properties and potential for unique biological interactions. Research into such hybrid scaffolds aims to leverage the combined effects of these functional groups. acs.orgnih.govresearchgate.net Studies on related compounds have shown that the presence of both halogen and oxo-groups can be important for biological activity. researchgate.net

Scope and Research Objectives for this compound Studies

The primary research objectives for studying this compound are centered on its potential as a building block for the synthesis of more complex molecules and the investigation of its own intrinsic chemical and biological properties. Key areas of academic inquiry include:

Synthetic Utility: A major focus is on utilizing the reactive chloro group at the 6-position for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, creating a library of novel purine derivatives. acs.orgmdpi.com The oxo group at the 2-position also influences the molecule's reactivity and provides a site for potential modification.

Chemical and Physical Properties: Detailed characterization of the compound's structure, solubility, and stability is fundamental. This includes spectroscopic analysis and, where possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure. researchgate.net

Biological Screening: While this article does not detail specific therapeutic uses, a key objective in academic research is to screen compounds like this compound and its derivatives for various biological activities. nih.govnih.gov This initial screening can identify "hit" compounds that warrant further investigation as potential probes for biological processes or as starting points for drug development programs. acs.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds derived from this compound, researchers can establish structure-activity relationships. nih.gov These studies are crucial for understanding how specific structural features contribute to a molecule's biological effects and for rationally designing more potent and selective compounds. acs.org

The investigation of this compound is thus driven by its potential to expand the chemical space of purine analogues and to uncover new molecules with interesting and potentially useful biological properties.

Interactive Data Table: Properties of Purine Derivatives

Compound NameMolecular FormulaKey FeaturesResearch Area
This compoundC5H3ClN4OHalogenated oxo-purineSynthetic Intermediate, Chemical Biology
6-MercaptopurineC5H4N4SThiopurineAnticancer researchgate.net
6-ChloropurineC5H3ClN4Halogenated purineSynthetic Intermediate chemsrc.com
HypoxanthineC5H4N4ONaturally occurring oxo-purineMetabolism wikipedia.org
ClofarabineC10H11ClFN5O3Halogenated nucleoside analogueAnticancer nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

6-chloro-1,7-dihydropurin-2-one

InChI

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)

InChI Key

HGGABEBVHWDOIE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=O)NC(=C2N1)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 6 Chloro 1h Purin 2 3h One Analogues

Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions on Halopurines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halopurines. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a tetrahedral intermediate. wikipedia.org The aromaticity of the purine (B94841) ring is temporarily disrupted in this step. Subsequently, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromatic system. wikipedia.org

The rate of SNAr reactions on halopurines is significantly influenced by the electronic nature of the purine ring. The presence of electron-withdrawing groups, such as the carbonyl group at the C2 position and the nitrogen atoms within the purine scaffold, activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.combyjus.com

An interesting aspect of SNAr reactions on halogenated aromatic systems is the effect of the leaving group. Contrary to what is observed in SN1 and SN2 reactions, where iodide is the best leaving group among the halogens, in many SNAr reactions, fluoride (B91410) is the best leaving group. masterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. youtube.com However, for 6-halopurines, the order of reactivity appears to be different, with studies indicating that 6-bromopurine (B104554) nucleosides can be more reactive than their 6-chloro counterparts in reactions with weakly nucleophilic arylamines. byu.edu

Recent studies have also suggested that not all SNAr reactions proceed through a discrete Meisenheimer intermediate. nih.gov In some cases, a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously, may be operative. nih.gov The specific mechanism can be influenced by the nature of the purine substrate, the nucleophile, the leaving group, and the reaction conditions.

Prototropic Tautomerism in 6-Chloro-1H-purin-2(3H)-one and Related Purinones

Prototropic tautomerism, the migration of a proton between two or more sites in a molecule, is a fundamental characteristic of purine chemistry. For this compound, which is an analogue of hypoxanthine (B114508), several tautomeric forms are possible due to the presence of multiple nitrogen atoms and an exocyclic oxygen atom. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature. nih.govnih.gov

The primary tautomeric equilibrium in purin-2-ones involves the position of the proton on the imidazole (B134444) and pyrimidine (B1678525) rings. The most common tautomers are the N7-H and N9-H forms. nih.gov For the parent compound, hypoxanthine, at physiological pH, both the N7-H and N9-H tautomers exist in equilibrium. nih.gov Theoretical studies on 2-amino-6-chloropurine (B14584) have also investigated the relative stabilities of the N(9)H and N(7)H tautomers. nih.gov

Possible Tautomeric Forms of this compound
Tautomer NameProton PositionKey Structural Feature
N1-H, N7-HN1 and N7Proton on N1 of the pyrimidine ring and N7 of the imidazole ring.
N1-H, N9-HN1 and N9Proton on N1 of the pyrimidine ring and N9 of the imidazole ring.
N3-H, N7-HN3 and N7Proton on N3 of the pyrimidine ring and N7 of the imidazole ring.
N3-H, N9-HN3 and N9Proton on N3 of the pyrimidine ring and N9 of the imidazole ring.

Reactivity in Strongly Basic Media and Ring Rearrangement Pathways (e.g., Dimroth-Type)

In strongly basic media, the reactivity of this compound can be complex, often leading to ring rearrangements in addition to nucleophilic substitution. One of the most well-known rearrangements in heterocyclic chemistry is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure to form an isomer where an endocyclic and an exocyclic heteroatom have switched places. nih.gov

For purine systems, the Dimroth rearrangement and other related ring-opening and ring-closure sequences are often facilitated by the presence of a strong base. The reaction is generally initiated by the attack of a hydroxide (B78521) ion or another strong nucleophile on an electrophilic carbon atom of the purine ring, leading to the cleavage of a C-N bond. The resulting open-chain intermediate can then undergo conformational changes and subsequent ring closure to form a rearranged product.

The propensity for a Dimroth-type rearrangement in purines is influenced by several factors, including the substitution pattern on the purine ring and the reaction conditions. nih.gov The presence of electron-withdrawing groups can make the ring more susceptible to the initial nucleophilic attack, thereby promoting the rearrangement. nih.gov In the context of this compound, the electron-withdrawing nature of the chloro and carbonyl groups could potentially facilitate such rearrangements under strongly basic conditions.

While specific examples of Dimroth rearrangements for this compound are not extensively documented in readily available literature, the general principles of purine chemistry suggest that such pathways are plausible. For instance, the treatment of certain 1-alkyl-2-iminopyrimidines with a base is known to induce a Dimroth rearrangement. wikipedia.org Given the structural similarities, it is conceivable that under appropriate basic conditions, the pyrimidine ring of this compound could undergo a similar transformation.

Kinetic Investigations of Substituent Effects on Reaction Rates and Selectivity

Kinetic studies provide valuable insights into the mechanisms of nucleophilic substitution reactions on halopurines and the influence of substituents on reaction rates and selectivity. The rate of reaction is typically dependent on the concentration of both the purine substrate and the nucleophile, consistent with a bimolecular mechanism. acs.org

Substituents on the purine ring can have a profound effect on the reaction rate. Electron-donating groups generally decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate, while electron-withdrawing groups increase the rate by stabilizing this intermediate. fiveable.melumenlearning.com The position of the substituent is also crucial. For optimal rate enhancement, electron-withdrawing groups should be located at positions that can effectively delocalize the negative charge of the intermediate through resonance, such as the ortho and para positions relative to the site of substitution. masterorganicchemistry.com

The nature of the nucleophile also plays a significant role in the reaction kinetics. Stronger nucleophiles will generally react faster than weaker ones. Kinetic studies on the reaction of 6-chloropurine (B14466) ribonucleoside with various nucleophiles have shown that thiols are particularly potent nucleophiles at neutral pH. acs.org

Relative Rate Constants for the Reaction of 6-Halopurine Nucleosides with Aniline byu.edu
6-Halopurine NucleosideRelative Rate Constant (krel)
6-Fluoropurine nucleosideNot Reported
6-Chloropurine nucleoside1.0
6-Bromopurine nucleoside>1.0 (more reactive than chloro)
6-Iodopurine nucleoside>1.0 (more reactive than chloro)

The solvent can also influence the reaction rate and selectivity. scispace.com Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Chemo- and Regioselectivity Considerations in Multi-functionalized Purine Systems

Multi-functionalized purine systems, such as this compound, present challenges and opportunities in terms of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity concerns the preference for reaction at one position over another. study.comslideshare.net

In this compound, there are several potential sites for reaction. The C6 position is highly electrophilic due to the attached chlorine atom and the electron-withdrawing nature of the purine ring, making it the primary site for nucleophilic aromatic substitution. However, the nitrogen atoms of the purine ring, particularly after deprotonation, can also act as nucleophiles, leading to alkylation or other electrophilic substitution reactions.

The regioselectivity of N-alkylation in purines is a well-studied area. In many cases, a mixture of N7 and N9 alkylated products is obtained, with the ratio depending on the alkylating agent, the solvent, and the specific purine substrate. nih.gov For 6-substituted purines, direct N7 regioselective alkylation has been achieved under specific conditions. nih.gov

The presence of the carbonyl group at C2 and the chlorine at C6 also influences the reactivity of other positions on the purine ring. For example, in purines containing both a chloro and a fluoro substituent, the relative reactivity of these halogens towards nucleophilic displacement needs to be considered.

Achieving high chemo- and regioselectivity in the functionalization of such purine systems often requires careful control of reaction conditions, the choice of reagents, and sometimes the use of protecting groups to block more reactive sites while derivatizing a less reactive one. nih.gov The interplay of electronic and steric factors ultimately governs the outcome of these reactions. researchgate.net

Molecular Interactions and Biological Target Engagement of 6 Chloro 1h Purin 2 3h One Analogues: Mechanistic in Vitro Studies

Modulation of Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways

Purine analogues exert significant effects by intervening in the two main pathways responsible for nucleotide synthesis: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. nih.govfrontiersin.org

The de novo synthesis of purines is a multi-step enzymatic process that is a primary target for many purine analogues. iiarjournals.orgnih.govacs.org By inhibiting key enzymes in this pathway, these compounds can effectively starve cells of the essential building blocks for DNA and RNA.

Research has shown that the active forms of these analogues can inhibit early and late stages of the pathway. For instance, the analogue 6-methylpurine (B14201), once converted to its ribonucleotide form, is known to inhibit phosphoribosylpyrophosphate amidotransferase (PPAT), the enzyme that catalyzes the first committed step of de novo purine synthesis, through a pseudofeedback mechanism. nih.gov It also inhibits adenylosuccinate synthetase, an enzyme further down the pathway responsible for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). nih.gov Similarly, the analogue 2-amino-6-chloro-1-deazapurine has been shown to inhibit early steps in the pathway, leading to a reduction in purine nucleotide pools and the accumulation of IMP. nih.gov This compound also curtails the incorporation of formate (B1220265) into purine nucleotides, another key step in the synthesis of the purine ring. nih.gov

Table 1: Interference of Purine Analogues with De Novo Purine Biosynthesis Enzymes
Analogue ExampleEnzyme TargetMechanism of ActionObserved Effect
6-MethylpurinePhosphoribosylpyrophosphate Amidotransferase (PPAT)Pseudofeedback inhibition by the ribonucleotide form of the analogue. nih.govInhibition of the first step of de novo synthesis. nih.gov
6-MethylpurineAdenylosuccinate SynthetaseInhibition of the conversion of IMP to AMP. nih.govBlockade of AMP synthesis from IMP. nih.gov
2-Amino-6-chloro-1-deazapurineEarly pathway enzymes (unspecified)Inhibition of early steps in the de novo pathway. nih.govReduced purine nucleotide pools and accumulation of IMP. nih.gov

The purine salvage pathway provides an alternative, energy-efficient route for nucleotide synthesis by recycling purine bases from nucleotide degradation or dietary sources. nih.gov Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), are often responsible for the metabolic activation of purine analogues. nih.gov

The cytotoxicity of many purine analogues is dependent on their conversion to a nucleotide form, a process catalyzed by these salvage enzymes. For example, the activity of 2-amino-6-chloro-1-deazapurine requires its conversion to a nucleotide by HPRT. nih.gov This was demonstrated by the insensitivity of HPRT-deficient cells to the analogue and the ability of hypoxanthine (B114508) to prevent its cytotoxicity by competing for the enzyme. nih.gov Likewise, the inhibitory effects of 6-methylpurine are contingent on its conversion to 6-methylpurine ribonucleotide by APRT. nih.gov Adenine can prevent this inhibition by competing with the analogue for the active site of APRT. nih.gov

Another important enzyme in this pathway is Purine Nucleoside Phosphorylase (PNP), which reversibly cleaves nucleosides into the base and ribose-1-phosphate. Certain tricyclic purine analogues have been shown to act as substrates or inhibitors for PNP, further highlighting the interaction of these compounds with salvage pathway components.

Table 2: Interaction of Purine Analogues with Purine Salvage Pathway Enzymes
Analogue ExampleEnzyme TargetInteraction TypeSignificance
2-Amino-6-chloro-1-deazapurineHypoxanthine-Guanine Phosphoribosyltransferase (HPRT)Substrate. nih.govMetabolic activation to the active nucleotide form. nih.gov
6-MethylpurineAdenine Phosphoribosyltransferase (APRT)Substrate. nih.govMetabolic activation to the inhibitory ribonucleotide. nih.gov
Tricyclic Purine AnaloguesPurine Nucleoside Phosphorylase (PNP)Substrate or Inhibitor.Modulation of nucleoside metabolism.

Enzyme Inhibition and Allosteric Modulation Studies

Beyond the primary metabolic pathways, purine analogues and their metabolites can inhibit a range of other enzymes crucial for cell function and proliferation, including those involved in nucleic acid synthesis and epigenetic regulation.

As previously noted, purine-nucleoside phosphorylases (PNPs) are key enzymes in the salvage pathway that interact with purine analogues. Studies have shown that various analogues can serve as substrates for bacterial PNP, while others act as inhibitors. For example, 1,N6-etheno-tubercidine acts as a competitive inhibitor of E. coli PNP. These interactions can alter the cellular pool of nucleosides and bases. While the conversion of base analogues to their monophosphate forms by phosphoribosyltransferases is well-documented, the subsequent phosphorylation to di- and triphosphates by nucleotide kinases is a necessary step for some mechanisms, such as incorporation into DNA or RNA. However, in some cases, such as with 2-amino-6-chloro-1-deazapurine, the nucleoside monophosphate accumulates in cells without significant conversion to di- or triphosphate forms. nih.gov

The triphosphate forms of purine analogues are often potent inhibitors of DNA and RNA polymerases. These molecules can compete with the natural nucleoside triphosphates (e.g., ATP, GTP) for the active site of the polymerase, thereby halting the synthesis of nucleic acid chains.

A clear example of this mechanism is seen with 6-mercaptopurine (B1684380), a compound that can be synthesized from 6-chloropurine (B14466). Its metabolite, 6-mercaptopurine ribonucleoside triphosphate (6-thio-ITP), has been found to inhibit both RNA polymerase I and RNA polymerase II in vitro. Kinetic analyses revealed that 6-thio-ITP acts as a competitive inhibitor with respect to guanosine (B1672433) 5'-triphosphate (GTP). This indicates that the analogue directly competes with the natural substrate for the enzyme's binding site, and this inhibition of transcription is considered a key part of its cytotoxic action.

Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the precursors for DNA synthesis. Inhibition of this enzyme can lead to an imbalance and depletion of the cellular deoxyribonucleotide triphosphate (dNTP) pools. While specific studies on 6-Chloro-1H-purin-2(3H)-one analogues are limited, other inhibitors of this enzyme have been shown to specifically deplete purine dNTPs, which in turn affects DNA replication and repair processes.

Furthermore, emerging evidence indicates that some purine analogues possess epigenetic properties by inhibiting DNA methyltransferases (DNMTs). DNMTs are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene regulation. The chlorinated purine analogue cladribine (B1669150) has been shown to inhibit DNA methylation. Other purine analogues, such as clofarabine, can downregulate the expression of DNMT1 and inhibit the methylation of tumor suppressor genes. nih.gov This mechanism represents an additional layer of activity for these compounds, linking their metabolic effects to the epigenetic control of gene expression.

Table 3: Effects of Purine Analogues on Other Key Enzymes
Enzyme TargetAnalogue ExampleObserved EffectReference
RNA Polymerase I & II6-Mercaptopurine Ribonucleoside TriphosphateCompetitive inhibition with respect to GTP.
Ribonucleotide ReductaseGeneral InhibitorsDepletion of cellular purine dNTP pools.
DNA Methyltransferase 1 (DNMT1)ClofarabineDownregulation of DNMT1 and inhibition of tumor suppressor gene methylation. nih.gov
DNA MethylationCladribineInhibition of DNA methylation.

Mechanistic Inhibition of Xanthine (B1682287) Oxidoreductase (XOR)

Analogues of this compound, belonging to the broader class of purine analogues, are recognized for their potential to inhibit xanthine oxidoreductase (XOR), a key enzyme in purine catabolism. chemrxiv.orgresearchgate.net XOR catalyzes the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid. researchgate.netnih.gov The inhibitory mechanism of purine analogues, such as the well-studied metabolite oxipurinol, involves direct interaction with the molybdenum cofactor (MoCo) at the enzyme's active site. chemrxiv.orgnih.govnih.gov

Crystallographic and computational studies have revealed that the inhibitor binds directly to the molybdenum atom. chemrxiv.orgnih.govchemrxiv.org The proposed mechanism suggests that a nitrogen atom from the purine-like ring of the inhibitor displaces a water-exchangeable hydroxyl ligand on the molybdenum atom, forming a stable, covalent complex. chemrxiv.orgchemrxiv.org This binding prevents the substrate (xanthine or hypoxanthine) from accessing the active site, thereby blocking the catalytic cycle and halting uric acid production. nih.gov The formation of this stable enzyme-inhibitor complex is a time-dependent process, characteristic of slow-binding or suicide inhibitors. chemrxiv.org Computational models based on quantum mechanics and molecular mechanics (QM/MM) calculations support this mechanism and align with experimental findings. chemrxiv.orgnih.govnih.gov

Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

Protoporphyrinogen oxidase (PPO) is the last common enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme. nih.govnih.gov It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. unl.edu The inhibition of PPO is a well-established mechanism for several classes of herbicides. nih.govresearchgate.net Novel derivatives of 1H-purin-6(9H)-one have been designed and synthesized to explore their potential as PPO-inhibiting herbicides. nih.gov

The mechanism of PPO inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, in the cellular environment. unl.edu This accumulated substrate leaks from its normal location and, in the presence of light and molecular oxygen, is non-enzymatically oxidized to protoporphyrin IX. unl.edu Protoporphyrin IX is a potent photosensitizer that generates high levels of reactive oxygen species (ROS), such as singlet oxygen. unl.edu These ROS cause rapid peroxidation of lipids and proteins, leading to the loss of membrane integrity and ultimately, cell death. unl.edu In vitro bioassays have demonstrated the herbicidal activity of purinone derivatives, confirming their engagement with this target. nih.gov

Below is a table summarizing the herbicidal activity of a synthesized 1H-purin-6(9H)-one derivative against various plant species.

Compound IDTarget SpeciesInhibition Rate (%)
7dAmaranthus retroflexus70.4 nih.gov

Modulation of Other Cellular Signaling Pathway Enzymes

Beyond major metabolic enzymes, purine analogues related to this compound can modulate the activity of other critical enzymes involved in cellular signaling and maintenance, particularly those associated with DNA repair. nist.govnih.gov In vitro studies have identified purine analogues as inhibitors of DNA glycosylases, the enzymes that initiate the base excision repair (BER) pathway by recognizing and removing damaged bases from DNA. nist.govnih.govmdpi.com

High-throughput screening of small molecule libraries has successfully identified several purine analogues that inhibit the combined glycosylase and AP lyase activities of enzymes like NEIL1. nist.govnih.gov The proposed mechanism suggests that these small molecules may act as competitive inhibitors, binding to the active site of the glycosylase and preventing it from recognizing and excising its target damaged purine bases within the DNA strand. nih.gov This inhibition is not always specific to one glycosylase; a subset of these purine analogues can inhibit multiple DNA glycosylases that process oxidatively-induced DNA damage. nist.govnih.gov

Disruption of Macromolecular Biosynthesis Processes (In Vitro)

Inhibition of DNA Synthesis and DNA Repair Mechanisms

Analogues of this compound can significantly disrupt the biosynthesis and maintenance of DNA. Their structural similarity to natural purines allows them to interfere with DNA synthesis and repair through multiple mechanisms. nih.gov Once metabolized intracellularly by enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HPRT), these analogues are converted into their corresponding nucleotide forms. nih.govnih.gov These fraudulent nucleotides can then be incorporated into DNA during replication. nih.gov

The presence of these unnatural bases in the DNA strand stalls DNA replication, leading to an arrest of the cell cycle. nih.gov Furthermore, as discussed previously, purine analogues can directly inhibit key enzymes in DNA repair pathways. nist.govnih.gov By blocking the action of DNA glycosylases, they prevent the first step in the base excision repair of damaged DNA. nist.govnih.gov The inhibition of repair synthesis is associated with the accumulation of DNA breaks, as the cell's machinery can incise at damage sites but is unable to complete the repair process. nih.gov

Interference with RNA Transcription and Protein Translation Initiation

The impact of this compound analogues extends to the fundamental processes of gene expression: RNA transcription and protein translation. In vitro studies on related purine analogues have shown that at sufficient concentrations, they inhibit the incorporation of essential precursors, such as formate, into macromolecules, which includes both RNA and proteins. nih.gov This suggests a broad disruption of the biosynthetic pathways that produce purine ribonucleotides necessary for RNA synthesis. nih.gov

Furthermore, the disruption of DNA integrity and the induction of cell cycle arrest by these compounds have downstream consequences for transcription and translation. nih.gov Cellular stress responses activated by DNA damage can lead to a global shutdown of transcription and translation initiation as the cell attempts to conserve resources and prevent the synthesis of aberrant proteins. RNA interference (RNAi) studies have indirectly supported this mechanism; by using shRNA to knock down the HPRT enzyme that activates purine analogues, cells can be made resistant to their cytotoxic effects, demonstrating that the interference with these core processes is a key part of their molecular action. nih.gov

Cellular Responses and Molecular Mechanisms in In Vitro Models

In vitro exposure of cell lines to purine analogues of this compound elicits distinct and measurable cellular responses, primarily culminating in cell cycle arrest and apoptosis. nih.gov The molecular cascade begins with the intracellular uptake of the compound and its subsequent metabolic activation. An essential enzyme in this process is hypoxanthine-guanine phosphoribosyl transferase (HPRT), which converts the purine analogue into a nucleoside 5'-phosphate. nih.gov This activated nucleotide is the primary cytotoxic form of the molecule. nih.gov

The accumulation of the analogue nucleotide within the cell leads to several downstream effects. It can inhibit critical steps in the de novo purine biosynthesis pathway, depleting the natural pools of adenine and guanine (B1146940) nucleotides. nih.gov As described, the analogue nucleotide is also incorporated into DNA, triggering a DNA damage response. nih.gov This response activates cell cycle checkpoints, particularly the G2/M checkpoint, halting cell division to allow for potential repair. nih.gov If the damage is too extensive, the cell is directed toward programmed cell death, or apoptosis. nih.gov Studies have shown that cells treated with these analogues exhibit attenuated G2/M checkpoint activation and reduced apoptosis when the activating HPRT enzyme is knocked down, confirming this mechanistic pathway. nih.gov

The following table summarizes the observed cellular responses to purine analogue exposure in vitro.

Cellular ResponseMolecular MechanismKey Mediators
Cell Cycle ArrestActivation of DNA damage checkpoints. nih.govG2/M Checkpoint Proteins
ApoptosisInduction of programmed cell death pathway due to extensive macromolecular damage. nih.govCaspase Cascade
Inhibition of ProliferationDepletion of purine nucleotide pools and incorporation into DNA/RNA. nih.govHPRT, DNA Polymerase

Apoptosis Induction Pathways in Cancer Cell Lines

Analogues of this compound have demonstrated significant potential as antitumor agents, primarily through the induction of programmed cell death, or apoptosis, in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity often involve the intricate orchestration of both intrinsic and extrinsic signaling pathways. nih.govmdpi.com

In vitro studies on human melanoma, lung, ovarian, and colon carcinoma cell lines have revealed that certain 6-chloropurine nucleoside analogues exhibit potent cytotoxic effects, with micromolar half-maximal growth inhibitory concentrations (GI50). nih.gov The mode of action for these compounds has been linked to the induction of apoptosis and an arrest of the cell cycle in the G2/M phase. nih.gov This suggests an interference with the mitotic machinery of cancer cells, ultimately leading to their demise.

The engagement of apoptotic pathways is a central theme in the anticancer activity of these compounds. bohrium.com Apoptosis is executed by a family of cysteine proteases known as caspases, which can be activated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. nih.govnih.govthermofisher.com Evidence suggests that 6-chloropurine analogues can trigger the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.govbiosynth.comresearchgate.netresearchgate.net This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate. It is hypothesized that 6-chloropurine derivatives may modulate the expression or function of these proteins to favor apoptosis. mdpi.com

Upon receiving a pro-apoptotic signal, the intrinsic pathway leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. mdpi.com This event triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the dismantling of the cell. nih.gov While the precise molecular interactions of this compound analogues with specific Bcl-2 family members are still an area of active investigation, their ability to induce apoptosis points towards a significant interplay with this critical regulatory hub. nih.govnih.gov

Furthermore, the extrinsic pathway, initiated by the binding of death ligands to their cognate receptors on the cell surface, culminates in the activation of initiator caspase-8. mdpi.comthermofisher.com Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid, which links the extrinsic to the intrinsic pathway. mdpi.com The comprehensive apoptotic response elicited by 6-chloropurine analogues may, in some cellular contexts, involve a crosstalk between these two pathways.

Cell LineCompound TypeObserved EffectReference
Human Melanoma6-chloropurine nucleoside analogueApoptosis induction, G2/M cell cycle arrest nih.gov
Human Lung Carcinoma6-chloropurine nucleoside analogueApoptosis induction, G2/M cell cycle arrest nih.gov
Human Ovarian Carcinoma6-chloropurine nucleoside analogueApoptosis induction, G2/M cell cycle arrest nih.gov
Human Colon Adenocarcinoma6-chloropurine nucleoside analogueApoptosis induction, G2/M cell cycle arrest nih.gov

Antibacterial and Antifungal Activity Mechanisms Against Pathogens

The antimicrobial properties of this compound analogues have been explored, revealing mechanisms that target essential cellular processes in bacteria and fungi.

In the realm of antibacterial activity, a key mechanism for purine analogues is the inhibition of nucleic acid synthesis. oregonstate.educationlumenlearning.com Some 6-chloropurine analogues are known to inhibit bacterial RNA polymerase, a crucial enzyme for transcription. nih.gov This inhibition halts the production of messenger RNA, leading to a cessation of protein synthesis and ultimately bacterial cell death. Another strategy employed by antibacterial agents is the disruption of metabolic pathways. oregonstate.education For instance, sulfonamides, which are structural analogues of para-aminobenzoic acid (PABA), competitively inhibit an enzyme involved in folic acid synthesis, a pathway essential for the production of purines and pyrimidines. oregonstate.education While not a direct analogue, this highlights a common antibacterial strategy of targeting metabolic pathways that could be exploited by appropriately designed 6-chloropurine derivatives. acgpubs.org

Regarding their antifungal activity, the mechanisms are also multifaceted. A primary target for many antifungal drugs is the fungal cell wall or cell membrane. duke.edunih.govdundee.ac.uk The fungal cell wall, which is absent in human cells, is a particularly attractive target. Some antifungal nucleosides function by inhibiting chitin (B13524) synthase, an enzyme responsible for synthesizing chitin, a vital component of the fungal cell wall. duke.edu Disruption of chitin synthesis compromises the structural integrity of the cell wall, leading to osmotic lysis and fungal cell death. While direct inhibition of chitin synthase by this compound analogues has not been definitively established, the precedent set by other nucleoside antifungals suggests this as a potential mechanism. Other antifungal agents target the fungal cell membrane by interfering with the synthesis of ergosterol, the primary sterol in fungal membranes, a mechanism that could also be a target for purine analogues. scielo.br A study on sulfonamide and carbamate (B1207046) derivatives of 6-chloropurine demonstrated promising activity against several bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 18.0-25.0 µg/mL. acgpubs.org

Pathogen TypePotential Mechanism of ActionTargetReference
BacteriaInhibition of TranscriptionRNA Polymerase nih.gov
BacteriaDisruption of Metabolic PathwaysFolic Acid Synthesis oregonstate.education
FungiInhibition of Cell Wall SynthesisChitin Synthase duke.edu
FungiDisruption of Cell Membrane IntegrityErgosterol Synthesis scielo.br

Antiviral Mechanisms of Action in Cell Culture Systems

Nucleoside analogues have long been a cornerstone of antiviral therapy, and derivatives of 6-chloropurine are no exception. Their mechanisms of action in cell culture systems often revolve around the inhibition of viral replication by targeting key viral enzymes. mdpi.comlongdom.org

A significant body of research has focused on the anti-SARS-CoV activity of 6-chloropurine nucleoside analogues. nih.govresearchgate.netnih.gov One proposed mechanism hinges on the electrophilic nature of the 6-chloropurine moiety. nih.gov The chlorine atom at the 6-position is a good leaving group, making the purine ring susceptible to nucleophilic attack. This reactivity could allow the analogue to form a covalent bond with a target enzyme, leading to its irreversible inhibition. nih.gov The RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses like SARS-CoV, is a prime candidate for such an interaction. nih.govacs.org By inhibiting the RdRp, these analogues can effectively halt the synthesis of new viral RNA genomes.

Interestingly, some studies suggest that the antiviral activity of certain 6-chloropurine nucleosides may not depend on the conventional pathway of intracellular phosphorylation to the triphosphate form, which is typically required for incorporation into the growing nucleic acid chain. nih.gov This suggests an alternative mechanism of action, possibly direct enzyme inhibition by the nucleoside analogue itself.

Furthermore, modifications at the 6-position of the purine ring can be strategically employed to create prodrugs. mdpi.com These compounds are inactive until they are metabolized within the host cell to release the active antiviral agent. This approach can enhance the bioavailability and reduce the toxicity of the parent compound. mdpi.com

VirusCompound TypeProposed Mechanism of ActionPotential TargetReference
SARS-CoV6-chloropurine nucleoside analogueCovalent modification and irreversible inhibitionRNA-dependent RNA polymerase (RdRp) nih.govnih.govacs.org
RNA Viruses6-modified purine nucleoside analogueIntracellular conversion to active antiviral agentViral Polymerases mdpi.com

Receptor and Ion Channel Binding and Modulation Studies

The purine structure of this compound analogues makes them candidates for interaction with purinergic receptors, particularly adenosine receptors. nih.govnih.gov These G protein-coupled receptors (GPCRs) are classified into four subtypes: A1, A2A, A2B, and A3, and they play crucial roles in a wide range of physiological processes. nih.gov The affinity for these receptors differs, with A1 and A2A receptors generally showing high affinity for adenosine. nih.gov

Studies on various purine analogues have demonstrated their ability to bind to and modulate the activity of adenosine receptors. researchgate.net For instance, adenosine has been shown to inhibit calcium-activated non-selective (CAN) cation channels in guinea-pig cochlear outer hair cells through the activation of A2 receptors, a process mediated by cAMP-dependent phosphorylation. nih.gov This highlights the potential for purine analogues to influence ion channel activity indirectly through receptor-mediated signaling pathways.

In addition to indirect modulation, there is evidence for direct interaction of purinergic compounds with ion channels. External ATP has been shown to modulate the muscarinic K+ channel (KACh) in guinea-pig atrial myocytes. nih.gov While this effect is complex and involves G-protein signaling, it underscores the intricate relationship between purines and ion channel function. The broader field of ion channel pharmacology has established that various small molecules can directly bind to and alter the gating properties of ion channels. frontiersin.org

Although specific studies on the direct binding and modulation of a wide array of receptors and ion channels by this compound analogues are not extensively detailed in the available literature, the established pharmacology of purines and adenosine analogues provides a strong rationale for their potential to interact with these targets. nih.govnih.gov Further research is needed to fully characterize the receptor and ion channel binding profiles of this specific class of compounds.

TargetInteracting Molecule(s)EffectSystemReference
Adenosine A2 ReceptorAdenosine, 5'-N-ethylcarboxyamidoadenosine (NECA)Inhibition of CAN channelsGuinea-pig cochlear outer hair cells nih.gov
Muscarinic K+ Channel (KACh)ATPDepression of acetylcholine-induced currentGuinea-pig atrial myocytes nih.gov

Computational and Theoretical Investigations of 6 Chloro 1h Purin 2 3h One and Its Congeers

Quantum Chemical Characterization and Electronic Properties

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic characteristics of molecular systems. aimspress.com Calculations at levels like B3LYP with extended basis sets such as 6-311++G(d,p) can provide accurate geometries and electronic properties for purine (B94841) derivatives. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity and greater stability. researchgate.netmdpi.com

For a related compound, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, DFT calculations have been used to determine these properties. researchgate.net While specific values for 6-Chloro-1H-purin-2(3H)-one are not available, the data for this congener provide a valuable reference point. The HOMO-LUMO gap is a key characteristic of reactivity, indicating that a smaller gap corresponds to a more reactive molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as -(I + A) / 2.

Electrophilicity (ω): An index of the ability of a molecule to accept electrons, calculated as μ² / 2η. researchgate.net

ParameterDefinitionFormulaSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital-Electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-Electron-accepting ability
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOELUMO - EHOMOChemical reactivity and stability
Chemical Hardness (η)Resistance to deformation of electron cloud(I - A) / 2Molecular stability
Electrophilicity (ω)Global electrophilic nature of a moleculeμ² / 2ηReactivity as an electrophile

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. aimspress.comtemple.edu It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

For this compound, the MESP would show significant negative potential localized around the electronegative carbonyl oxygen atom at position 2 and the chlorine atom at position 6. The nitrogen atoms of the purine ring also contribute to regions of negative potential due to their lone pairs of electrons. mdpi.com Conversely, the most positive potential would be found near the hydrogen atoms attached to the ring nitrogens (N1 and N3, depending on the tautomer), making them the primary sites for deprotonation or hydrogen bonding interactions. temple.edu Analysis of charge distribution in the related 1,3-dimethylisoguanine shows that the most negative charge is on the carbonyl oxygen, while carbon atoms attached to multiple electronegative atoms are the most positive centers. researchgate.net This mapping of electrostatic potential is crucial for understanding non-covalent interactions, such as hydrogen and halogen bonding, which dictate molecular recognition and crystal packing. rsc.orgrsc.org

Aromaticity is a key factor in the stability of purine systems. It can be quantified using various computational indices, including geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetically-based methods like the Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.govnih.gov

HOMA: This index measures the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system (like benzene) and a value of 0 representing a non-aromatic system. researchgate.net

NICS: This index is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Negative NICS values are indicative of aromatic character. researchgate.netnih.gov

In purine, the aromaticity of the five-membered imidazole (B134444) ring and the six-membered pyrimidine (B1678525) ring is highly dependent on the tautomeric form. researchgate.netnih.gov For the 7H and 9H tautomers of purine, both rings contain six π-electrons and are considered aromatic according to Hückel's (4n+2) rule. researchgate.netnih.gov In contrast, for the 1H and 3H tautomers, the imidazole ring has 5π electrons and the pyrimidine ring has 7π electrons, leading to significantly lower aromaticity in both rings. researchgate.netnih.gov This difference in aromaticity is directly correlated with molecular stability, with the 7H and 9H tautomers being significantly more stable than the 1H and 3H forms. researchgate.net The presence of substituents, such as the chloro and oxo groups in this compound, further modulates the electron distribution and aromaticity of the rings. nih.gov

Representative Aromaticity Indices for Purine Tautomers researchgate.net
TautomerRingHOMANICS(0)NICS(1)
9H-PurinePyrimidine0.824-8.0-10.4
Imidazole0.898-11.8-11.7
7H-PurinePyrimidine0.835-8.3-10.6
Imidazole0.892-12.0-11.8
3H-PurinePyrimidine-0.5403.7-0.9
Imidazole0.291-2.2-4.1
1H-PurinePyrimidine-0.5513.7-0.9
Imidazole0.291-2.2-4.1

Conformational Analysis and Tautomeric Preference Determinations

Purine derivatives, including this compound, can exist as a mixture of different tautomers, which are constitutional isomers that readily interconvert, most commonly through the migration of a proton. academie-sciences.frresearchgate.net For this compound, the primary tautomerism involves the position of the hydrogen atoms on the purine ring nitrogens (N1, N3, N7, N9) and the exocyclic oxygen (enol form).

Computational studies on guanine (B1146940), a close analog, show that the keto tautomers are generally more stable than the enol forms in the gas phase. cuni.cz The relative stability of the keto tautomers (e.g., N7H vs. N9H) is a subject of detailed theoretical investigation. For unsubstituted purine, the 9H tautomer is the most stable form, followed by the 7H tautomer. researchgate.net However, the presence of substituents and the surrounding environment (i.e., solvent) can significantly alter these preferences. nih.govacademie-sciences.fr Polar solvents tend to stabilize tautomers with larger dipole moments. academie-sciences.fr For example, in some C8-substituted adenines, the 7H tautomer can become more stable than the 9H form in polar solvents. nih.gov Similarly, for guanine, bulk solvent effects have been predicted to strongly favor certain rare tautomers that are highly unstable in the gas phase. cuni.cz Therefore, a comprehensive understanding of the tautomeric equilibrium of this compound requires theoretical models that account for both its specific substitution pattern and solvent effects.

Intermolecular Interactions in Crystal Packing and Self-Assembly

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. mdpi.com For halogenated purines, these interactions include hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comresearchgate.net

Hydrogen bonding is a dominant directional interaction that dictates the supramolecular assembly of purine derivatives in the solid state. semanticscholar.org this compound possesses both hydrogen bond donor sites (the N-H groups of the purine ring) and acceptor sites (the carbonyl oxygen and the sp²-hybridized ring nitrogen atoms).

This combination of donors and acceptors allows for the formation of robust and predictable hydrogen-bonding motifs. researchgate.net A common motif in related crystal structures involves the formation of dimers through complementary N-H···O or N-H···N hydrogen bonds. These dimeric units can then self-assemble into higher-order structures like tapes, ribbons, or sheets, creating a stable three-dimensional framework. semanticscholar.orgresearchgate.net The specific hydrogen bonding network formed will depend on which tautomer is present in the crystal, as this determines the location of the hydrogen bond donors.

π-Stacking and Other Aromatic Interactions

The planar, electron-rich purine core of this compound and its congeners is highly conducive to π-stacking interactions. These non-covalent interactions are fundamental to the structure of DNA and RNA and play a significant role in the binding of ligands to protein targets. nih.govnih.gov Computational studies allow for the precise characterization of the geometry and energy of these interactions.

The primary geometries for aromatic-aromatic interactions are face-to-face, parallel-displaced (offset stacked), and edge-to-face (T-shaped). nih.gov Quantum chemical calculations have shown that for many aromatic systems, parallel-displaced and T-shaped conformations are energetically more favorable than a direct face-to-face arrangement, which can lead to electrostatic repulsion. nih.gov The interaction energy is a composite of van der Waals forces and electrostatic interactions. nih.gov

Computational analyses of two-component crystals containing electron-rich and electron-deficient aromatic compounds demonstrate that π-stacking is a primary driver for the formation of columnar structures. rsc.org The presence of the electronegative chlorine atom and the oxo group in this compound modifies the quadrupole moment of the purine ring, influencing its stacking preferences and interaction energies with other aromatic systems.

Table 1: Geometrical Parameters for Typical π-π Stacking Interactions
Interaction TypeTypical Centroid-Centroid Distance (Å)Typical Dihedral Angle (°)Reference
Parallel-Displaced4.5 - 7.0< 30 nih.gov
T-shaped (Edge-to-Face)4.5 - 7.030 - 90 nih.gov
Face-to-Face~3.3 - 3.8~0 nih.gov

Halogen Bonding and Weak Non-Covalent Interactions

The chlorine substituent at the C6 position of the purine ring introduces the possibility of halogen bonding (XB), a highly directional, non-covalent interaction. researchgate.net Halogen bonding occurs between an electrophilic region on the halogen atom, known as the σ-hole, and a nucleophilic (electron-donating) site, such as a lone pair on an oxygen or nitrogen atom. researchgate.netmdpi.com

Computational studies are essential for characterizing the σ-hole, which arises from an anisotropic distribution of electron density on the halogen atom. researchgate.net The strength of the halogen bond is influenced by the polarizability of the halogen atom, with heavier halogens generally forming stronger bonds. nih.gov Relativistic quantum mechanical calculations have confirmed that even the heaviest halogens can act as potent halogen-bond donors. nih.gov For this compound, the σ-hole on the chlorine atom can engage in stabilizing interactions with Lewis bases, such as the backbone carbonyls or carboxylate side chains of amino acids in a protein active site. nih.gov

The strength of these interactions can be significant, with computed interaction energies for halogen bonds in ligand-protein systems reaching up to -3.19 kcal/mol. nih.gov The geometry of the interaction is typically linear, with the R-X···B angle approaching 180°.

Beyond halogen bonding, other weak non-covalent interactions, including hydrogen bonds and van der Waals forces, are critical for the molecular recognition of this compound. nih.govresearchgate.net The purine core contains multiple hydrogen bond donors (N-H groups) and acceptors (N atoms, O atom). Quantum theory of atoms in molecules (QTAIM) analysis can be used to characterize the nature and strength of these interactions by analyzing the electron density topology. nih.gov These computational methods help to distinguish between strong, covalent interactions and weaker, non-covalent contacts that collectively determine the stability of a molecular complex. nih.gov

Table 2: Characteristics of Halogen Bonding
ParameterDescriptionTypical Values/CharacteristicsReference
Interaction EnergyStrength of the bond-1 to -5 kcal/mol nih.gov
R-X···B AngleDirectionality of the bond (X=Halogen, B=Lewis Base)Approaching 180° researchgate.net
σ-holeRegion of positive electrostatic potential on the halogenLocated along the extension of the R-X covalent bond mdpi.com

Structure-Activity Relationship (SAR) Elucidation through In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how chemical structure relates to biological activity, thereby guiding the design of more potent and selective molecules. mdpi.comnih.gov For congeners of this compound, computational methods are used to build quantitative structure-activity relationship (QSAR) models. These models correlate physicochemical properties or structural features (descriptors) of a series of compounds with their measured biological activity. mdpi.com

Previous SAR studies on related 6-chloro-1-phenylbenzazepine frameworks have shown that the presence and position of the chloro group significantly influence receptor affinity. mdpi.comcuny.edu For purine derivatives, modifications at various positions of the purine ring can dramatically alter their biological profiles. researchgate.net For example, SAR analyses have revealed that introducing bulky or hydrophobic groups at specific positions can enhance or diminish activity depending on the target. mdpi.com

QSAR models often employ a variety of descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. By analyzing the resulting equations, researchers can identify which molecular fragments or properties are critical for activity. mdpi.com This information is invaluable for the rational design of new derivatives of this compound with improved therapeutic potential. For instance, a QSAR study might reveal that increasing the hydrophobicity at a particular position enhances activity, suggesting that future synthetic efforts should focus on adding lipophilic substituents at that site. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. asianpubs.org For this compound, docking simulations can identify plausible binding modes within the active site of a target enzyme or receptor, providing insights into the specific interactions that stabilize the complex. researchgate.netnih.gov The output of a docking study is typically a binding score, which estimates the binding affinity, and a detailed visualization of the ligand-protein interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by treating the system as a dynamic entity, allowing for conformational changes in both the ligand and the protein. nih.gov These simulations can be used to assess the stability of the binding mode predicted by docking. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and an analysis of the intermolecular interactions throughout the simulation. nih.gov

Furthermore, advanced computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the complex, offering a more quantitative prediction of binding affinity. nih.gov These combined computational approaches are powerful tools for virtual screening, hit-to-lead optimization, and understanding the molecular mechanisms of action for compounds like this compound and its derivatives. researchgate.net

Table 3: Key Outputs of Molecular Docking and Dynamics Simulations
TechniquePrimary OutputInformation GainedReference
Molecular DockingBinding Pose, Docking ScorePredicts binding orientation and estimates binding affinity. Identifies key interacting residues. asianpubs.org
Molecular Dynamics (MD)Trajectory of atomic positions over timeAssesses the stability of the ligand-protein complex and flexibility. Characterizes dynamic interactions. nih.govnih.gov
MM/GBSABinding Free Energy (ΔGbind)Provides a more accurate estimation of binding affinity by considering solvent effects. nih.gov

Emerging Research Directions and Methodological Advancements for 6 Chloro 1h Purin 2 3h One

Innovative Synthetic Strategies for Structurally Complex Analogues and Libraries

The functionalization of the purine (B94841) core, particularly at the 6-position, is a well-established strategy for generating diverse bioactive molecules. Recent advancements in synthetic organic chemistry are enabling the creation of increasingly complex analogues of 6-Chloro-1H-purin-2(3H)-one and the construction of extensive compound libraries for high-throughput screening.

Modern synthetic approaches are moving beyond traditional substitution reactions. Palladium and nickel-catalyzed cross-coupling reactions, for instance, have become powerful tools for introducing a wide range of substituents at the C6 position of the purine ring. mdpi.com These methods allow for the formation of C-C and C-N bonds with aryl and heteroaryl partners, which were previously challenging to achieve. mdpi.com For a compound like this compound, this opens up avenues to synthesize novel derivatives with tailored electronic and steric properties.

Furthermore, the concept of diversity-oriented synthesis is being applied to generate libraries of purine-based compounds. This strategy involves the use of a common scaffold, such as this compound, and subjecting it to a series of branching reaction pathways to create a collection of structurally diverse molecules. These libraries are invaluable for screening against various biological targets to identify new lead compounds. The development of solid-phase synthesis techniques for purine derivatives further facilitates the rapid and efficient production of these libraries. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Purine Chemistry

The precise characterization of novel this compound analogues is critical for understanding their structure-activity relationships. Advanced spectroscopic and structural elucidation techniques are providing unprecedented insights into the three-dimensional architecture and dynamic behavior of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of purine derivatives. Modern multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of proton and carbon signals, even in complex structures. For purine nucleosides, NOESY experiments are instrumental in determining the anomeric configuration of the glycosidic linkage.

X-ray crystallography offers the definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be a challenge, the detailed structural information gained is invaluable for understanding how these molecules interact with their biological targets. The combination of NMR and X-ray crystallography provides a powerful and complementary approach to structural analysis.

Mass spectrometry (MS) has also evolved into a highly sensitive and versatile tool for purine analysis. Techniques like ion-pairing ultra-performance liquid chromatography-mass spectrometry (IP-UPLC-MS) enable the rapid and sensitive quantification of a wide range of purine and pyrimidine (B1678525) metabolites in biological samples. This is particularly relevant for studying the metabolic fate of this compound and its derivatives.

Integrative Approaches in Chemical Biology for Novel Target Identification and Validation

A key challenge in drug discovery is the identification and validation of novel biological targets for therapeutic intervention. Integrative approaches in chemical biology are providing powerful strategies to uncover the molecular targets of purine analogues like this compound.

One such approach is activity-based protein profiling (ABPP), which utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. A derivative of this compound could be functionalized with a reactive group and a reporter tag to serve as an ABPP probe, enabling the identification of its protein binding partners.

Another strategy involves the use of chemical genetics, where small molecules are used to modulate the function of specific proteins. By observing the phenotypic consequences of treating cells or organisms with a this compound analogue, researchers can gain clues about its mechanism of action and potential targets.

Furthermore, computational approaches, such as reverse docking, can be used to screen a library of known protein structures against the structure of this compound to predict potential binding partners. These in silico predictions can then be experimentally validated using biochemical and biophysical assays. The validation of these potential targets is a critical step in the drug discovery pipeline.

Development of Novel Computational Models for Purine System Reactivity and Activity Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational models can provide valuable insights into its reactivity and potential biological activity.

Quantum mechanical (QM) methods can be employed to study the electronic structure of this compound and predict its reactivity towards various nucleophiles. This information is crucial for designing efficient synthetic routes to novel analogues. QM calculations can also be used to model reaction mechanisms and understand the factors that control regioselectivity in substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By developing QSAR models for a set of this compound analogues with known activities, it is possible to predict the activity of new, unsynthesized compounds. These models can guide the selection of the most promising candidates for synthesis and biological testing, thereby saving time and resources.

Molecular docking simulations can predict the binding mode of this compound and its derivatives to the active site of a target protein. This information can be used to understand the molecular basis of activity and to design new analogues with improved binding affinity and selectivity.

Application of Chemoinformatics and Machine Learning in Purine Research and Design

The explosion of chemical and biological data has necessitated the development of sophisticated computational tools for data analysis and knowledge extraction. Chemoinformatics and machine learning are transforming the field of drug discovery, and their application to purine research holds immense promise.

Chemoinformatics tools can be used to manage and analyze large libraries of purine derivatives, enabling the identification of compounds with desirable drug-like properties. nih.gov Virtual screening of compound databases is a powerful chemoinformatic technique for identifying potential hit molecules for a given biological target. nih.gov This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

Machine learning algorithms can be trained on large datasets of purine analogues and their biological activities to develop predictive models. nih.govbioengineer.org These models can then be used to predict the activity of new compounds, identify key structural features that contribute to activity, and even design novel purine derivatives with optimized properties. nih.govbioengineer.org For example, machine learning models have been developed to predict the risk, prognosis, and diagnosis of coronary artery disease based on purine metabolite levels. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.